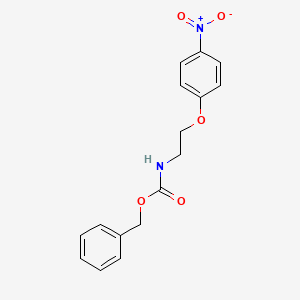
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a nitrophenoxyethyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-nitrophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-nitrophenoxy)ethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be removed through catalytic hydrogenation, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd-C)
Substitution: Hydrogen gas, palladium catalyst
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 2-(4-aminophenoxy)ethyl carbamate
Substitution: 2-(4-nitrophenoxy)ethylamine
Hydrolysis: 2-(4-nitrophenoxy)ethylamine and carbon dioxide
Scientific Research Applications
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl (2-(4-nitrophenoxy)ethyl)carbamate involves its hydrolysis to release the active amine. This process can be catalyzed by enzymes or occur under specific chemical conditions. The released amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the nitrophenoxyethyl moiety.
Ethyl carbamate: A simpler carbamate with an ethyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
benzyl N-[2-(4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H16N2O5/c19-16(23-12-13-4-2-1-3-5-13)17-10-11-22-15-8-6-14(7-9-15)18(20)21/h1-9H,10-12H2,(H,17,19) |
InChI Key |
JBMOANOUFIWGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















